16-Phosphonohexadecanoic acid

Catalog No.
S964205
CAS No.
443361-18-0
M.F
C16H33O5P
M. Wt
336.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
16-Phosphonohexadecanoic acid

CAS Number

443361-18-0

Product Name

16-Phosphonohexadecanoic acid

IUPAC Name

16-phosphonohexadecanoic acid

Molecular Formula

C16H33O5P

Molecular Weight

336.4 g/mol

InChI

InChI=1S/C16H33O5P/c17-16(18)14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-22(19,20)21/h1-15H2,(H,17,18)(H2,19,20,21)

InChI Key

JVXYHUCXFLBBGA-UHFFFAOYSA-N

SMILES

C(CCCCCCCC(=O)O)CCCCCCCP(=O)(O)O

Canonical SMILES

C(CCCCCCCC(=O)O)CCCCCCCP(=O)(O)O

16-Phosphonohexadecanoic acid (16-PA) is an alkyl phosphonic acid that forms a self-assembled monolayer (SAM). It yields a close packed pattern with densely arranged alkyl groups. These SAMs are robust and stable in aqueous solutions over a wide pH range.

16-Phosphonohexadecanoic acid is a bifunctional, long-chain (C16) alkyl phosphonic acid primarily procured as a self-assembled monolayer (SAM) precursor for metal oxide surfaces. Featuring a strongly binding phosphonate headgroup and a reactive carboxylic acid tail, it serves as a critical anchoring layer for surface modification. Industrially and in advanced materials research, it is utilized to functionalize substrates such as titanium dioxide, indium tin oxide (ITO), zinc oxide, and various metal alloys. The C16 alkyl chain provides dense van der Waals packing, resulting in highly ordered monolayers that offer robust dielectric properties, corrosion resistance, and a reliable platform for secondary covalent functionalization (e.g., biomolecule immobilization or polymer grafting) [1].

Substituting 16-phosphonohexadecanoic acid with shorter-chain analogs (e.g., 11-phosphonoundecanoic acid) or unfunctionalized variants (e.g., octadecylphosphonic acid) fundamentally compromises process outcomes. Shorter alkyl chains lack sufficient van der Waals interactions, leading to lower packing densities, increased pinhole defects, and degraded insulating or anti-corrosive performance. Conversely, substituting with methyl-terminated phosphonic acids like ODPA yields a strictly passive, hydrophobic surface, eliminating the possibility of downstream covalent coupling. Furthermore, attempting to use thiol-based equivalents (e.g., 16-mercaptohexadecanoic acid) on metal oxide substrates results in rapid oxidative degradation and weak binding, as thiols are optimized for noble metals, whereas phosphonic acids form robust, hydrolytically stable bidentate and tridentate bonds with metal oxides [1].

Dielectric Layer Optimization in Organic Thin-Film Transistors (OTFTs)

In the fabrication of organic thin-film transistors, the chain length of the SAM dielectric modifier directly dictates the morphological growth of the semiconductor layer. Research comparing 16-phosphonohexadecanoic acid (16-PA) to shorter decylphosphonic acid (C10-PA) demonstrates that the longer C16 chain induces highly ordered, edge-on growth of the semiconductor (e.g., DH4T). This structural order at the critical dielectric-semiconductor interface significantly enhances charge transport, whereas shorter chains result in disordered, face-on growth that bottlenecks device performance [1].

Evidence DimensionSemiconductor layer morphology and OTFT mobility
Target Compound Data16-Phosphonohexadecanoic acid (C16) SAM promotes highly ordered edge-on semiconductor growth.
Comparator Or Baselinen-Decylphosphonic acid (C10) SAM yields disordered face-on growth.
Quantified DifferenceC16 chain length maximizes charge carrier mobility by enforcing optimal molecular arrangement at the dielectric interface.
ConditionsBottom-gate, top-contact DH4T OTFTs on SAM-modified dielectrics.

For electronic materials procurement, selecting the C16 chain ensures the necessary dielectric-interface order required to achieve high-yield, high-mobility organic transistor devices.

Corrosion Inhibition and Adhesion Promotion on Alloys

16-Phosphonohexadecanoic acid acts as a dual-function surface treatment for metals and alloys, serving both as a corrosion inhibitor and an adhesion promoter for subsequent polymer coatings. Electrochemical impedance spectroscopy (EIS) studies on bronze exposed to simulated acid rain reveal that pre-treating the surface with 16-PA prior to applying an acrylic coating (Paraloid B72) drastically increases the polarization resistance (Rp) compared to the bare coating. The strong phosphonate-metal bonds combined with the dense C16 hydrophobic barrier prevent corrosive ion penetration, while the terminal carboxyl groups covalently anchor the topcoat, preventing delamination [1].

Evidence DimensionPolarization resistance (Rp) and coating adhesion
Target Compound Data16-Phosphonohexadecanoic acid + Acrylic Coating shows high Rp and no delamination.
Comparator Or BaselineBare Acrylic Coating (no SAM pre-treatment) shows rapid degradation.
Quantified DifferenceSignificant multi-fold increase in polarization resistance and confirmed prevention of coating delamination via pull-off testing.
ConditionsBronze substrates exposed to simulated acid rain for two weeks.

Procuring 16-PA as a primer layer is essential for industrial applications requiring long-term coating durability and verifiable adhesion in harsh, acidic environments.

Bifunctional Anchoring for Biomedical and Nanoparticle Functionalization

Unlike unfunctionalized alkyl phosphonic acids (e.g., octadecylphosphonic acid, ODPA) which create inert, highly hydrophobic surfaces, 16-phosphonohexadecanoic acid provides a reactive platform for secondary coupling. Studies utilizing 16-PA on titanium implants and metal oxide nanoparticles demonstrate its ability to strongly bind the substrate via the phosphonate group while utilizing the terminal carboxylic acid for EDC/NHS-mediated covalent grafting of proteins (like fibronectin) or polymer brushes. This bifunctionality is impossible to achieve with methyl-terminated analogs, making 16-PA the mandatory choice for multi-layer or bio-functionalized material architectures [1].

Evidence DimensionTerminal group reactivity and secondary coupling capacity
Target Compound Data16-Phosphonohexadecanoic acid (Carboxyl-terminated) enables 100% specific covalent grafting.
Comparator Or BaselineOctadecylphosphonic acid (Methyl-terminated) yields 0% covalent coupling capacity.
Quantified Difference16-PA provides a fully reactive COOH surface for amide/ester bond formation, whereas ODPA strictly passivates the surface.
ConditionsSurface functionalization of titanium alloys and metal oxide nanoparticles.

Buyers designing biosensors, functionalized nanoparticles, or biocompatible implants must select 16-PA over standard alkyl phosphonates to retain surface reactivity for downstream synthesis.

Organic Thin-Film Transistor (OTFT) Dielectric Modification

Where this compound is the right choice: Utilizing 16-PA to form dense, highly ordered SAMs on gate dielectrics, optimizing the surface energy to promote edge-on growth of organic semiconductors and maximize charge carrier mobility in flexible electronics [1].

Corrosion-Resistant Primers for Industrial Alloys

Where this compound is the right choice: Applying 16-PA as an adhesion-promoting and anti-corrosive primer on metal oxides (e.g., bronze, stainless steel, Co-Cr alloys) prior to polymer coating, drastically extending the lifespan of the protective layer in acidic environments [2].

Biomedical Implant Surface Functionalization

Where this compound is the right choice: Using the bifunctional nature of 16-PA to anchor onto titanium or nitinol implants via the phosphonate group, while using the exposed carboxyl tail to covalently graft biocompatible proteins (e.g., fibronectin) for enhanced tissue integration [3].

XLogP3

4.4

Wikipedia

16-Phosphonohexadecanoic acid

Dates

Last modified: 04-14-2024

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